2-(3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide
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Overview
Description
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups, a pyrazole ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound to form the 3,5-dimethylphenoxy intermediate.
Formation of the Pyrazole Intermediate: Concurrently, the pyrazole ring is synthesized by reacting 1-ethyl-5-methyl-1H-pyrazole with a suitable aldehyde or ketone.
Condensation Reaction: The final step involves the condensation of the phenoxy intermediate with the pyrazole intermediate in the presence of acetohydrazide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Uniqueness
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity for certain applications.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H22N4O2/c1-5-21-14(4)15(10-19-21)9-18-20-17(22)11-23-16-7-12(2)6-13(3)8-16/h6-10H,5,11H2,1-4H3,(H,20,22)/b18-9+ |
InChI Key |
KMGBPBCRMHXXEY-GIJQJNRQSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)COC2=CC(=CC(=C2)C)C)C |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)COC2=CC(=CC(=C2)C)C)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)COC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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